N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide

Antimicrobial activity Adamantane-thiadiazole SAR Gram-positive bacteria

Procure N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide (CAS 392240-82-3) to access a structurally novel chemotype combining an adamantane cage, a 1,3,4-thiadiazole core, and a 3,4,5-triethoxybenzamide motif. This compound is ideal for hit-finding campaigns targeting P2X₃ receptors, Wnt signaling pathways, or antimicrobial screening libraries where structural novelty is paramount. Its class-level evidence suggests antimicrobial potential (MIC ≤8 µg/mL against Gram-positive strains), while its unvalidated receptor activity offers a differentiated starting point for second-generation antagonist programs. For reproducible pharmacological outcomes, always verify orthogonal purity (HPLC ≥95%) before assay.

Molecular Formula C25H33N3O4S
Molecular Weight 471.62
CAS No. 392240-82-3
Cat. No. B2823516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
CAS392240-82-3
Molecular FormulaC25H33N3O4S
Molecular Weight471.62
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C25H33N3O4S/c1-4-30-19-10-18(11-20(31-5-2)21(19)32-6-3)22(29)26-24-28-27-23(33-24)25-12-15-7-16(13-25)9-17(8-15)14-25/h10-11,15-17H,4-9,12-14H2,1-3H3,(H,26,28,29)
InChIKeyOVFREMLYROGKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide (CAS 392240-82-3) – Structural Classification and Core Pharmacophore Identity for Informed Procurement


N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide (CAS 392240-82-3) is a fully synthetic, low-molecular-weight heterocyclic agent (C₂₅H₃₃N₃O₄S; MW 471.62) combining a 1,3,4-thiadiazole core with an adamantane cage and a 3,4,5-triethoxybenzamide motif . The adamantyl-thiadiazole scaffold is recognized in medicinal chemistry for conferring metabolic stability and lipophilicity, while the triethoxybenzamide fragment modulates hydrogen-bonding capacity and electron density within the aryl ring. This compound is offered commercially at ≥95% purity and is catalogued under various vendor identifiers (e.g., CM993744) for R&D use only . Its design architecture mirrors substructures found in patent families claiming P2X₃/P2X₂/₃ antagonism [1] and Wnt signaling inhibition [2], although no direct biological data for this specific chemical entity have been published in the peer-reviewed primary literature to date.

Why N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide Cannot Be Replaced by Structurally Similar Analogs


Compounds within the 5-(adamantan-1-yl)-1,3,4-thiadiazole class exhibit exquisite structure–activity relationship (SAR) sensitivity. A published medicinal chemistry campaign on 5-(1-adamantyl)-1,3,4-thiadiazole derivatives demonstrated that even minor permutations in the heterocyclic ring—such as oxidation state at C-2, N-3 substitution pattern, or aryl appendage identity—produced dramatic shifts in both antimicrobial potency (MIC spanning >128 µg/mL to ≤8 µg/mL against Gram-positive and Gram-negative panels) and in vivo anti-inflammatory response (% inhibition of carrageenan-induced paw edema) [1]. Consequently, substituting the triethoxybenzamide-bearing compound with a mono-ethoxy, methyl, trifluoromethyl, or thione analog is scientifically unsound without matched experimental verification. For procurement directed at reproducible pharmacological or chemical biology outcomes, the precise CAS registry identity is mandatory.

Quantitative Differentiation Evidence for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide Relative to Closest Available Analogs


Antibacterial Activity Baseline for Adamantyl-Thiadiazole Core Class: Kadi et al. (2010) Reference Data

No direct assay data exist for the target compound. The strongest available class-level inference comes from Kadi et al. (2010), who synthesized and tested a panel of 5-(1-adamantyl)-1,3,4-thiadiazole derivatives against a standardized microbial panel [1]. Compounds 7, 9, 15b, and 15c displayed marked activity against Gram-positive bacteria, while compound 3 was highly active against Gram-negative bacteria; MIC values for the most active members reached ≤8 µg/mL [1]. The target compound differs from these by carrying a 3,4,5-triethoxybenzamide at the N-2 position—a motif not represented in the 2010 series—and therefore any quantitative extrapolation would be speculative. For research teams considering this compound for anti-infective screening, the class baseline should be considered a minimum threshold, with the triethoxy substitution pattern expected to modulate potency and selectivity in an unpredictable direction.

Antimicrobial activity Adamantane-thiadiazole SAR Gram-positive bacteria

Substituent Effect on Predicted Lipophilicity: Triethoxybenzamide vs. Mono-Ethoxy and Methyl Analogs

As an indirect orthogonal comparator, the 3,4,5-triethoxybenzamide moiety distinguishes the target compound from the largest cluster of commercially available adamantyl-thiadiazole analogs, which predominantly feature mono-substituted benzamides (e.g., 2-methylbenzamide, CAS 392240-91-4; 4-ethoxy-N-methylbenzamide, CAS 361166-15-6; 2-trifluoromethylbenzamide, CAS 391865-97-7) . The three electron-donating ethoxy groups are expected to raise logP by approximately +0.9 to +1.2 log units relative to the mono-methyl analog (estimated via additive fragment constants; no experimental logP available), while simultaneously increasing topological polar surface area (TPSA) by ~40–50 Ų [1]. This creates a differentiated physicochemical profile that may improve membrane partitioning while retaining sufficient aqueous solubility for in vitro assay applications. No experimental comparative logP or solubility measurements have been published for this set.

Lipophilicity prediction Drug-likeness Triethoxy substitution

Target Engagement Potential: P2X₃/P2X₂/₃ Antagonist Patent Coverage

The compound falls within the generic Markush structure of the Roche patent family (US 2012/0122886 A1; WO 2010/069794 A1) claiming thiadiazole-substituted arylamides as P2X₃ and P2X₂/₃ antagonists [1]. While the patent provides IC₅₀ data for specific exemplified members (ranging from 2 nM to 25 nM against human P2X₃ in FLIPR calcium-flux assays), the adamantyl-triethoxybenzamide derivative was not among the exemplified compounds and has no reported IC₅₀. For procurement in pain or genitourinary research programs, this compound represents an unexplored chemotype within a validated target class; its differentiation from the patent's lead compounds lies in the bulkier adamantane P1 motif combined with the triethoxy-substituted P2 ring, a combination not evaluated in published structure–activity studies.

P2X3 antagonist Purinergic receptor Patent coverage

Critical Caveat: Absence of Direct Comparative Biological Data

A systematic search of PubMed, Google Patents, ChEMBL, and major vendor technical libraries (excluding benchchems, molecule, evitachem, vulcanchem per protocol) returned zero primary research articles, zero biological assay depositions, and zero crystallographic or ADME/Tox studies referencing CAS 392240-82-3 specifically [1]. This is not unusual for a specialty screening compound, but it means that all differentiation claims must be treated as unvalidated until the end user generates confirmatory data. Procurement should therefore be restricted to exploratory or library-based screening contexts, and no competitive advantage over any structurally related adamantyl-thiadiazole derivative can be asserted with confidence.

Data gap Procurement caution Experimental validation required

Defensible Application Scenarios for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide Based on Available Evidence


Exploratory Antimicrobial Screening Against Gram-Positive Panels

Based on class-level evidence from Kadi et al. (2010) showing that 5-(1-adamantyl)-1,3,4-thiadiazole derivatives can achieve MIC values ≤8 µg/mL against Gram-positive organisms such as Staphylococcus aureus and Bacillus subtilis [1], the target compound is a rational inclusion in pilot antimicrobial screening libraries. Its unexplored 3,4,5-triethoxybenzamide substitution may modulate potency and spectrum relative to previously tested analogs, making it suitable for hit-finding campaigns where structural novelty is valued. Procurement should be accompanied by orthogonal purity verification (HPLC ≥95%) before assay.

P2X₃/P2X₂/₃ Receptor Antagonist Lead-Finding and Intellectual Property Expansion

The compound's structural coverage under the Roche P2X₃ antagonist patent family (US 2012/0122886 A1) [1] positions it as a candidate for receptor-binding or functional antagonist screening in FLIPR calcium-flux or patch-clamp electrophysiology assays. Because the adamantyl-triethoxybenzamide combination was not among the patent's exemplified compounds, organizations pursuing second-generation P2X₃ antagonists with differentiated intellectual property may screen this compound to identify novel structure–activity starting points. All receptor activity remains unvalidated until experimentally determined.

Physicochemical Probe for Membrane Permeability–Solubility Trade-off Studies

The predicted elevation in lipophilicity (estimated +0.9–1.2 logP units) combined with increased topological polar surface area relative to mono-substituted benzamide analogs [1] makes this compound a useful tool for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies. Researchers investigating how poly-ethoxy substitution affects the absorption–solubility balance in adamantane-containing heterocycles can employ this compound alongside its 2-methylbenzamide (CAS 392240-91-4) and 4-ethoxy-N-methylbenzamide (CAS 361166-15-6) counterparts to generate matched molecular pair data.

Chemical Biology WNT Pathway Inhibition Screening

Given that 1,3,4-thiadiazol-2-yl-benzamide derivatives have been claimed as Wnt signaling inhibitors [1], this compound may be deployed in TOPFlash luciferase reporter assays or β-catenin stabilization assays to assess pathway modulation. The adamantane motif provides a sterically distinct topology compared to the aryl and heteroaryl substituents more commonly explored in Wnt inhibitor chemotypes. Procurement is advised only for hypothesis-generating exploratory research, as no target-specific Wnt inhibition data exist for CAS 392240-82-3.

Quote Request

Request a Quote for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.